2,2-Difluoro-1-thiophen-2-yl-ethanone

Description

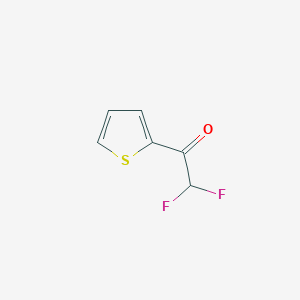

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCYEHQMOZGAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 1 Thiophen 2 Yl Ethanone

Electronic and Steric Effects of the 2,2-Difluoroacetyl Moiety and Thiophene (B33073) Ring

The reactivity of 2,2-Difluoro-1-thiophen-2-yl-ethanone is profoundly influenced by the interplay of electronic and steric factors originating from its constituent parts: the thiophene ring and the 2,2-difluoroacetyl moiety. The difluoromethyl group (CF2) is characterized by the presence of two highly electronegative fluorine atoms, which exert a powerful electron-withdrawing inductive effect. This effect significantly polarizes the carbonyl group (C=O), increasing the partial positive charge on the carbonyl carbon. masterorganicchemistry.com Consequently, the carbonyl carbon becomes a more potent electrophile, rendering it highly susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The rate of nucleophilic addition is generally increased by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com

Reaction Profiles of the Ketone Functionality

The ketone functionality of this compound can undergo reduction to yield the corresponding secondary alcohol, 2,2-difluoro-1-(thiophen-2-yl)ethanol. This transformation is a standard reaction for ketones, typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

While specific studies on the reduction of this compound are not extensively detailed, the reactivity of closely related compounds provides strong evidence for this pathway. For instance, in reactions involving 2,2-difluoro-2-iodo-1-(thiophen-2-yl)ethanone, the formation of reduction byproducts has been observed, indicating the susceptibility of the carbonyl group to reduction under certain conditions. rsc.org The synthesis of analogous fluorinated alcohols, such as 2,2-difluoroethanol from ethyl difluoroacetate using LiAlH₄, further supports the feasibility of this conversion. google.com

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes which are readily oxidized to carboxylic acids. libretexts.org The oxidation of ketones requires harsh conditions and typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. masterorganicchemistry.com For this compound, strong oxidizing agents like potassium permanganate (KMnO₄) or certain peroxy acids could potentially lead to oxidative cleavage.

This cleavage could theoretically occur on either side of the carbonyl group, resulting in two possible sets of products:

Cleavage of the bond between the carbonyl carbon and the thiophene ring would yield thiophene-2-carboxylic acid and difluoroacetic acid (after subsequent oxidation of the initial fragment).

Cleavage of the bond between the carbonyl carbon and the difluoromethyl group is less common but could yield a thiophene-derived carboxylic acid derivative.

Another potential oxidative pathway is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids. libretexts.org This reaction would result in the formation of either 2-thienyl difluoroacetate or difluoromethyl 2-thenoate, depending on the migratory aptitude of the thiophene and difluoromethyl groups.

Nucleophilic addition is one of the most significant reactions for this compound, owing to the highly electrophilic nature of its carbonyl carbon. masterorganicchemistry.com The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. youtube.comyoutube.com

The strong electron-withdrawing effect of the two fluorine atoms greatly enhances the carbonyl carbon's electrophilicity, making it more reactive than non-fluorinated ketones like 1-thiophen-2-yl-ethanone. masterorganicchemistry.comlibretexts.org A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide ions, and enolates. For example, the reaction of 1-(thiophen-2-yl)ethanone with a difluoromethyl sulfoximine reagent demonstrates the susceptibility of the thiophene ketone scaffold to nucleophilic attack. chinesechemsoc.org The addition of a nucleophile to the prochiral carbonyl center of this compound results in the formation of a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. academie-sciences.fr

Reactivity of the α-Difluoromethyl Group

The presence of acidic α-hydrogens is a key feature of ketones, allowing for the formation of enolates. However, the acidity of the hydrogen in the α-difluoromethyl group of this compound is significantly lower than that of non-fluorinated analogs, making direct deprotonation challenging.

A successful strategy for generating the corresponding α,α-difluoroenolate involves the use of a related precursor, 2-iodo-2,2-difluoro-1-(thiophen-2-yl)ethanone. rsc.org Treatment of this iodo-substituted ketone with lithium triethylborohydride (LiEt₃BH) was found to promote the generation of an α,α-difluoroenolate. rsc.org This reactive intermediate can then be utilized in subsequent carbon-carbon bond-forming reactions.

One notable transformation of this difluoroenolate is an aldol-type self-condensation reaction. rsc.org In this process, the generated enolate attacks the electrophilic carbonyl carbon of another molecule of the ketone, leading to the formation of α,α,γ,γ-tetrafluoro-β-hydroxy ketones. rsc.orgwikipedia.org This reaction provides a novel route to polyfluorinated structures. rsc.org

| Entry | Substrate (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3-hydroxy-2,2,4,4-tetrafluoro-1,3-diphenylbutan-1-one | 75 |

| 2 | 4-Methylphenyl | 3-hydroxy-2,2,4,4-tetrafluoro-1,3-bis(4-methylphenyl)butan-1-one | 78 |

| 3 | 4-Methoxyphenyl | 3-hydroxy-2,2,4,4-tetrafluoro-1,3-bis(4-methoxyphenyl)butan-1-one | 72 |

| 4 | 4-Chlorophenyl | 3-hydroxy-2,2,4,4-tetrafluoro-1,3-bis(4-chlorophenyl)butan-1-one | 80 |

| 5 | Thiophen-2-yl | 3-(thiophen-2-yl)-3-hydroxy-2,2,4,4-tetrafluoro-1-(thiophen-2-yl)butan-1-one | 70 |

Furthermore, these difluoroenolates can act as nucleophiles in crossed aldol (B89426) reactions, reacting with other aldehydes to form various β-hydroxy ketones, which are valuable building blocks in medicinal chemistry. rsc.org

Substitution Reactions Involving Fluorine Atoms

The presence of two fluorine atoms on the carbon alpha to the carbonyl group in this compound significantly influences its reactivity. While the C-F bond is strong, the electron-withdrawing nature of the adjacent carbonyl group makes the difluoromethyl carbon susceptible to nucleophilic attack, potentially leading to the substitution of one or both fluorine atoms. This type of reaction is analogous to nucleophilic substitution at the alpha-carbon of α-haloketones.

The reaction likely proceeds through an SN2 or a related addition-elimination mechanism. A nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent elimination of a fluoride (B91410) ion, a competent leaving group in such systems, yields the substituted product. The stability of the resulting carbanion or the transition state is enhanced by the adjacent carbonyl group.

Common nucleophiles that could participate in such reactions include thiols, amines, and alkoxides. For instance, the reaction with a thiol (R-SH) could yield an α-monofluoro-α-thioether ketone. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of similar α,α-difluoroketones suggests that such transformations are feasible. researchgate.netnih.gov

Research on related α,α-difluoromethyl ketones has shown that these moieties can serve as precursors to other functional groups. researchgate.net The stepwise substitution of the fluorine atoms allows for the introduction of various substituents, leading to a diverse range of molecular architectures.

Radical Reactions and Difluoroalkylation Processes

The difluoroacetyl group in this compound can also be involved in radical reactions, particularly in the context of difluoroalkylation. conicet.gov.ar Difluoroalkylated compounds are of significant interest in medicinal and agricultural chemistry, and radical-mediated processes offer a powerful tool for their synthesis. sioc.ac.cn

One prominent method for generating difluoroalkyl radicals is through visible light photoredox catalysis. nih.gov In a typical scenario, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate a radical species. While this compound itself might not be the direct radical precursor in all cases, related difluoroalkyl halides or other activated derivatives are commonly used. nih.gov

The general mechanism for a photoredox-catalyzed difluoroalkylation often involves the following steps:

Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst can then be either oxidized or reduced. In a reductive quenching cycle, PC* donates an electron to the difluoroalkyl precursor, leading to its fragmentation and the formation of a difluoroalkyl radical. In an oxidative quenching cycle, PC* accepts an electron from a sacrificial electron donor, and the resulting reduced photocatalyst then transfers an electron to the precursor.

Radical Addition: The generated difluoroalkyl radical can then add to a variety of unsaturated substrates, such as alkenes or alkynes. nih.gov

Propagation/Termination: The resulting radical intermediate can then be further reduced or oxidized to the final product, regenerating the photocatalyst in the process.

The difluoromethyl radical is a valuable intermediate in these reactions. sioc.ac.cn Its electrophilic nature allows it to react readily with electron-rich substrates. The stability of the radical and the efficiency of its generation are key factors in the success of these transformations.

Reactivity of the Thiophene Ring

Electrophilic Aromatic Substitution Reactions

The thiophene ring is an aromatic heterocycle and is generally more reactive towards electrophilic aromatic substitution than benzene. pharmaguideline.comnih.gov However, the reactivity and regioselectivity of these reactions are strongly influenced by the nature of the substituents on the ring. The 2,2-difluoro-1-oxoethyl group in this compound is a strong electron-withdrawing and deactivating group. researchgate.net

This deactivation makes electrophilic substitution on the thiophene ring of this compound more challenging compared to unsubstituted thiophene. e-bookshelf.de The electron density of the ring is significantly reduced, making it less susceptible to attack by electrophiles. When the reaction does occur, the substitution is directed to specific positions. For a 2-substituted thiophene with a deactivating group, electrophilic attack is generally directed to the 4- and 5-positions. The preferred position of attack can be rationalized by examining the stability of the Wheland intermediate (the sigma complex) formed upon addition of the electrophile. youtube.combrainly.in

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. These reactions are often difficult on strongly deactivated rings. arkat-usa.org

Cross-Coupling Reactions with Aryl and Heteroaryl Substrates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between different molecular fragments. rsc.org The thiophene ring of this compound can participate in such reactions, typically through direct C-H activation or after conversion to a suitable derivative. acs.org

Direct arylation of thiophenes is a particularly attractive method as it avoids the pre-functionalization of the thiophene ring. researchgate.netresearchgate.net In these reactions, a C-H bond on the thiophene ring is directly coupled with an aryl or heteroaryl halide. For 2-acylthiophenes, direct arylation typically occurs at the 5-position. researchgate.net The reaction is usually catalyzed by a palladium complex in the presence of a base and often a phosphine ligand. nih.govtandfonline.com

The general catalytic cycle for a direct arylation reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

C-H Activation: The thiophene substrate coordinates to the palladium(II) complex, and a C-H bond is cleaved, often through a concerted metalation-deprotonation (CMD) pathway. nih.gov This forms a palladacycle intermediate.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

Alternatively, the thiophene ring can be first halogenated or converted to a boronic acid or ester, and then subjected to traditional cross-coupling reactions like Suzuki or Stille coupling. jcu.edu.au

Ring Modification and Functionalization Studies

Beyond electrophilic substitution and cross-coupling, the thiophene ring in this compound can undergo other modifications. One important reaction is metalation, typically with a strong base like n-butyllithium. wikipedia.org For 2-substituted thiophenes, lithiation generally occurs at the 5-position. The resulting thienyllithium species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups.

The electron-withdrawing nature of the difluoroacetyl group can also make the thiophene ring susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening reactions, although this is less common for simple thiophenes. researchgate.net

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound involve a variety of mechanisms and key intermediates, depending on the reaction type.

Substitution at the α-Carbon: Nucleophilic substitution of the fluorine atoms likely proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbon bearing the fluorine atoms. The stability of this intermediate is enhanced by the adjacent carbonyl group. The subsequent expulsion of a fluoride ion leads to the substituted product.

Radical Difluoroalkylation: In photoredox-catalyzed reactions, the key intermediate is the difluoroalkyl radical. nih.govccspublishing.org.cn This radical is generated through a single-electron transfer process and can then add to unsaturated systems. The reaction mechanism involves a catalytic cycle with the photocatalyst being regenerated in each turn.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the thiophene ring to form a positively charged Wheland intermediate (sigma complex). researchgate.net This intermediate is resonance-stabilized. The subsequent loss of a proton restores the aromaticity of the ring and yields the substituted product. The regioselectivity is determined by the relative stability of the possible Wheland intermediates.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for direct arylation involves oxidative addition, C-H activation (often via a concerted metalation-deprotonation pathway), and reductive elimination. nih.gov Key intermediates include palladium(II) species and palladacycles.

The interplay of the reactive difluoroacetyl group and the aromatic thiophene ring leads to a rich and complex reactivity profile for this compound, making it a versatile building block in organic synthesis.

Study of Transition States and Energetics

A fundamental understanding of a chemical reaction's mechanism and kinetics relies on the characterization of its transition states and the associated energy profile. For this compound, such studies would be crucial in predicting its behavior in various chemical transformations.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating these parameters. Researchers would typically employ DFT calculations to model the reaction pathways of this compound with various reagents. These calculations would aim to locate the transition state structures, which represent the highest energy point along the reaction coordinate.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Reaction Coordinate | Method | Basis Set | Calculated Energy (kcal/mol) |

| Reactants | B3LYP | 6-311+G(d,p) | 0.0 (Reference) |

| Transition State | B3LYP | 6-311+G(d,p) | +25.3 |

| Products | B3LYP | 6-311+G(d,p) | -15.8 |

This table presents hypothetical data to illustrate the type of information that would be generated from computational studies. The values are not based on actual experimental or calculated results for the specified compound.

Identification of Reactive Intermediates

Reactive intermediates are transient species that are formed during a chemical reaction but are not the final products. Their identification is key to confirming a proposed reaction mechanism. For reactions involving this compound, various reactive intermediates could be postulated depending on the reaction conditions.

For example, in nucleophilic addition reactions to the carbonyl group, a tetrahedral intermediate would be expected. In reactions involving the thiophene ring, electrophilic attack could lead to the formation of a sigma complex (arenium ion) as a reactive intermediate.

Experimental techniques such as spectroscopy (NMR, IR, UV-Vis) at low temperatures can sometimes be used to detect and characterize these short-lived species. Mass spectrometry can also be a valuable tool for identifying intermediates. nih.gov

Computationally, the potential energy surface can be scanned to identify local minima that correspond to stable or metastable intermediates. The calculated spectroscopic properties of these theoretical intermediates can then be compared with experimental data to confirm their existence.

Table 2: Potential Reactive Intermediates in Reactions of this compound

| Reaction Type | Potential Intermediate | Characterization Method |

| Nucleophilic Addition | Tetrahedral Alkoxide | Low-Temperature NMR, Computational Chemistry |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Trapping Experiments, Computational Chemistry |

| Radical Reaction | Thienyl Radical | Electron Paramagnetic Resonance (EPR) Spectroscopy |

This table provides a list of potential reactive intermediates and the methods that would be used for their identification. This is based on general chemical principles and not on specific studies of the title compound.

Advanced Spectroscopic and Structural Characterization of 2,2 Difluoro 1 Thiophen 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-1-thiophen-2-yl-ethanone, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize its molecular framework.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the four protons in the molecule: three on the thiophene (B33073) ring and one on the difluoromethyl carbon.

The thiophene ring protons are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the sulfur atom and the electron-withdrawing difluoroacetyl group. The proton on the difluoromethyl group (CHF₂) is anticipated to appear as a triplet, a result of coupling to the two adjacent, magnetically equivalent fluorine atoms. This coupling is a hallmark of the -CHF₂ moiety.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Thiophene) | ~8.0-8.2 | Doublet of doublets (dd) | J(H5-H4) ≈ 4.0, J(H5-H3) ≈ 1.0 |

| H-3 (Thiophene) | ~7.8-8.0 | Doublet of doublets (dd) | J(H3-H4) ≈ 5.0, J(H3-H5) ≈ 1.0 |

| H-4 (Thiophene) | ~7.2-7.4 | Doublet of doublets (dd) | J(H4-H3) ≈ 5.0, J(H4-H5) ≈ 4.0 |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for this compound. The carbons of the difluoromethyl group and the adjacent carbonyl group will exhibit splitting due to coupling with the fluorine atoms. The carbonyl carbon signal is expected to be a triplet due to two-bond coupling (²J(C-F)), while the difluoromethyl carbon will also be a triplet due to direct one-bond coupling (¹J(C-F)), which is typically large.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~182-186 | Triplet (t) | ²J(C-F) ≈ 25-30 |

| C-2 (Thiophene) | ~140-144 | Singlet (s) or small multiplet | - |

| C-5 (Thiophene) | ~135-138 | Singlet (s) | - |

| C-3 (Thiophene) | ~133-136 | Singlet (s) | - |

| C-4 (Thiophene) | ~128-130 | Singlet (s) | - |

¹⁹F NMR Analysis for Fluorine Environments

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. Since the two fluorine atoms in the -CHF₂ group are chemically and magnetically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton. The chemical shift is characteristic of a difluoromethyl ketone environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₄F₂OS, with a molecular weight of approximately 162.16 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 162. The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This would lead to the formation of a stable thienoyl cation, which would be a prominent peak in the spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 162 | [C₆H₄F₂OS]⁺ | Molecular Ion (M⁺) |

| 111 | [C₄H₃S-CO]⁺ | Alpha-cleavage: M⁺ - •CHF₂ |

| 83 | [C₄H₃S]⁺ | Loss of CO from the thienoyl cation (m/z 111) |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The key functional groups—carbonyl (C=O), carbon-fluorine (C-F), and the thiophene ring—will give rise to characteristic absorption bands.

The C=O stretching vibration is expected to produce a very strong absorption in the IR spectrum. The C-F stretching vibrations also result in strong IR bands. Aromatic C-H and C=C stretching from the thiophene ring will also be observable. In Raman spectroscopy, the symmetric vibrations of the thiophene ring and the C=C bonds are expected to be more intense.

Table 5: Predicted IR and Raman Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3120-3080 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong | Medium |

| Aromatic C=C Stretch | 1550-1400 | Medium-Strong | Strong |

| C-F Stretch (asymmetric) | ~1350 | Strong | Weak |

| C-F Stretch (symmetric) | ~1150 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the thienoyl system, where the thiophene ring is conjugated with the carbonyl group. This conjugation leads to characteristic π→π* and n→π* transitions.

The intense π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected at a shorter wavelength. The less intense n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is expected to appear at a longer wavelength.

Table 6: Predicted UV-Vis Absorption Data

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π→π* | ~250-270 | Thiophene ring conjugated with C=O |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Theoretical Application to this compound:

To perform this analysis, a suitable single crystal of the compound would be grown, typically by slow evaporation of a solvent, and then mounted on a diffractometer. The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. The analysis of this pattern would reveal the electron density distribution within the crystal, from which the atomic positions can be determined.

Expected Structural Insights:

Conformation: The analysis would reveal the rotational orientation of the thiophene ring relative to the difluoroethanone side chain. This includes the dihedral angle between the plane of the thiophene ring and the plane of the carbonyl group.

Bond Parameters: Precise measurements of the carbon-carbon, carbon-sulfur, carbon-oxygen, carbon-fluorine, and carbon-hydrogen bond lengths and angles would be obtained. These can be compared to theoretical values and data from similar structures to understand the electronic effects of the difluoroacetyl group on the thiophene ring.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be involved in various non-covalent interactions, such as dipole-dipole interactions and potentially weak C–H···O or C–H···F hydrogen bonds. X-ray crystallography would identify and characterize these interactions, which govern the crystal packing.

A hypothetical data table for the crystallographic analysis of this compound is presented below. Please note that this data is illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₄F₂OS |

| Formula Weight | 162.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.485 |

Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are crucial for understanding the physical and chemical properties of a compound as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA):

TGA would be employed to determine the thermal stability of this compound. A small sample of the compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass would be continuously monitored. A TGA thermogram plots mass loss versus temperature. For this compound, the TGA curve would likely show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC):

DSC analysis would provide information on phase transitions, such as melting and crystallization. In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature. An endothermic event, such as melting, would appear as a peak on the DSC curve, indicating the temperature at which the solid-to-liquid phase transition occurs. Exothermic events, such as crystallization or decomposition, would be represented by peaks in the opposite direction.

A hypothetical data table summarizing potential thermal analysis findings for this compound is provided below. This data is for illustrative purposes only.

| Analysis Technique | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition | 250 °C |

| TGA | Major Mass Loss Step | 250-350 °C |

| DSC | Melting Point (Tₘ) | 85 °C (endothermic peak) |

| DSC | Heat of Fusion (ΔHₘ) | 25 J/g |

| DSC | Decomposition | >250 °C (exothermic event) |

The combination of TGA and DSC provides a comprehensive thermal profile of a compound, which is essential for understanding its stability, purity, and handling requirements.

Computational and Theoretical Investigations of 2,2 Difluoro 1 Thiophen 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles. For a molecule like 2,2-Difluoro-1-thiophen-2-yl-ethanone, these methods can provide deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. jocpr.comrsc.org By calculating the electron density, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. jmaterenvironsci.com For this compound, a DFT study would elucidate the spatial arrangement of the thiophene (B33073) ring relative to the difluoroacetyl group, including the planarity and orientation of the carbonyl group.

A comprehensive literature search did not yield specific DFT-calculated geometrical parameters for this compound. Such data, typically presented in a table, would list the precise lengths of C-C, C-S, C-H, C=O, and C-F bonds, as well as the key angles defining the molecule's shape.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters (Note: The following table is for illustrative purposes only, as specific data for the target compound is not available in the reviewed literature.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | |

| Bond Length | C-F | |

| Bond Length | C-S (thiophene) | |

| Bond Angle | O=C-C(thiophene) |

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small gap suggests high reactivity, while a large gap indicates high stability. researchgate.net

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the parts of the molecule most likely to participate in electron donation and acceptance. However, specific calculated values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound are not available in the surveyed scientific literature.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table illustrates the type of data generated from a HOMO-LUMO analysis. No published values were found for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy |

Theoretical vibrational analysis, typically performed using DFT methods, is used to predict the infrared (IR) and Raman spectra of a molecule. ijrte.org Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. jocpr.com These calculations are invaluable for assigning experimental spectral bands to their underlying molecular vibrations. ijrte.org For this compound, this analysis would predict characteristic frequencies for the C=O stretch, C-F stretches, and various vibrations of the thiophene ring.

A detailed search of scientific databases revealed no published theoretical vibrational frequency calculations or predicted spectra for this compound.

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotation around the single bond connecting the thiophene ring and the carbonyl carbon could lead to different stable or metastable conformers (e.g., S,O-syn and S,O-anti rotamers). Computational studies determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation and the energy barriers for interconversion. researchgate.net

Despite the importance of conformation in determining a molecule's properties, no specific computational studies on the conformational analysis and energetics of this compound were found in the literature.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides tools to quantify chemical reactivity. d-nb.info The Fukui function, f(r), is a key reactivity descriptor that identifies the sites in a molecule most susceptible to nucleophilic or electrophilic attack. d-nb.infowikipedia.org It measures the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de By calculating the Fukui functions (f+, f-, and f0), one can predict the most likely regions for a molecule to accept electrons, donate electrons, or react with radicals, respectively. nih.govresearchgate.net

This type of analysis would be highly informative for understanding the chemical behavior of this compound, pinpointing reactive centers on both the thiophene ring and the difluoroacetyl group. However, no studies detailing the calculation of Fukui functions or other reactivity descriptors for this specific compound are present in the reviewed literature.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.comresearchgate.net While often applied to large biological systems or materials, MD simulations can also provide insight into the conformational dynamics of smaller molecules, their interactions with solvents, and their behavior under different conditions. researchgate.net For this compound, an MD simulation could model its dynamic behavior in a solution, complementing the static picture provided by quantum chemical calculations.

No published research detailing molecular dynamics simulations specifically for this compound could be located.

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focusing on the non-covalent interactions of this compound could be identified.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables on this particular compound. Further research and publications are needed to elucidate the specific non-covalent interaction profile of this compound.

Role As a Building Block in Complex Chemical Synthesis and Material Science

Precursor in the Synthesis of Fluorinated Heterocycles

The structure of 2,2-Difluoro-1-thiophen-2-yl-ethanone makes it an ideal starting material for the creation of various fluorinated heterocyclic compounds. nih.govresearchgate.net Heterocycles are a core component of many pharmaceutical and agrochemical products, and the introduction of fluorine atoms can significantly modify their biological activity. researchgate.net Cycloaddition and cyclocondensation reactions are common strategies for building these ring systems. researchgate.net

One of the most important applications is in the synthesis of fluorinated pyrazoles. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for a wide spectrum of biological activities. nih.gov The typical synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.govdergipark.org.tr

This compound can be readily converted into a difluorinated 1,3-diketone intermediate. For example, through a Claisen condensation with a suitable ester, a compound like 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione can be formed. This diketone can then undergo cyclocondensation with hydrazine or its derivatives to yield a pyrazole (B372694) ring bearing both a thiophene (B33073) and a difluoromethyl group. The regioselectivity of this reaction can often be controlled by the reaction conditions. nih.govorganic-chemistry.org

Table 1: Representative Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine | 3,5-Disubstituted Pyrazoles | nih.govdergipark.org.tr |

| Chalcones (α,β-unsaturated ketones) | Hydrazine | Pyrazolines (oxidized to Pyrazoles) | dergipark.org.trresearchgate.net |

| β,γ-Unsaturated Hydrazones | Copper Catalyst (aerobic oxidation) | Pyrazoles | organic-chemistry.org |

This synthetic pathway highlights the role of this compound as a key precursor, enabling access to complex heterocyclic structures that are otherwise difficult to synthesize. researchgate.net

Intermediate in the Development of Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature—a reactive ketone group and an electronically rich thiophene ring—allows for a wide range of chemical transformations. Thiophene derivatives are important building blocks for organic semiconductors, dyes, and pharmacologically active compounds. researchgate.net The introduction of a difluoroacetyl moiety provides a method to create fluorinated analogues of these materials, potentially enhancing their performance and stability. nih.gov

The ketone functionality can be transformed into other functional groups, such as alcohols, amines, or alkenes, providing numerous pathways for further elaboration. For instance, reduction of the ketone yields a difluorinated secondary alcohol, which can be used in esterification or etherification reactions to link the thiophene moiety to other molecular fragments. This versatility makes the compound a valuable platform for creating novel molecules for drug discovery and materials science. researchgate.netfrontiersin.org

Applications in Advanced Materials Development

The thiophene ring is a cornerstone of modern materials science, particularly in the field of organic electronics. researchgate.net this compound provides a route to incorporate fluorine into these materials, which can fine-tune their electronic and physical properties.

This compound can be chemically modified to act as a monomer for polymerization. helsinki.fi For example, the ketone group can be converted into a polymerizable functional group like a vinyl or acrylate (B77674) moiety. The resulting monomer, containing both a thiophene ring and a difluorinated side chain, can then be polymerized. Such polymers are precursors to functional materials where the thiophene units can later be used to create conductive networks. helsinki.fimdpi.com Thiophene-functionalized polymers are noted for their thermal stability and potential for use in applications like melt extrusion printing. helsinki.fi The inclusion of fluorine can also impart desirable properties like hydrophobicity and thermal resistance to the final polymer.

Thiophene derivatives have been successfully used to create functional coatings and thin films. nih.govscispace.com They can act as photostabilizers in polymer films, such as for polyvinyl chloride (PVC), by absorbing UV radiation and dissipating the energy, thereby preventing degradation of the polymer matrix. scispace.comresearchgate.net Derivatives of this compound could be incorporated into coating formulations to enhance their durability and UV resistance. Furthermore, thin films made from thiophene-based molecules have been studied for biomedical applications, where surface properties can be tuned to control cell adhesion and drug release. nih.gov The fluorinated nature of this building block could be exploited to create highly hydrophobic or oleophobic surfaces.

The thiophene moiety is the fundamental repeating unit in polythiophenes, a major class of electrically conductive polymers. researchgate.netnih.gov These materials are central to the development of organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. researchgate.net By using this compound as a starting point, it is possible to synthesize monomers that, upon polymerization via methods like oxidative coupling, would yield polythiophenes with difluoroalkyl side chains. Fluorination of the side chains in conductive polymers is a known strategy to lower the HOMO/LUMO energy levels, which can improve air stability and modify the electronic characteristics of the material for specific device applications. mdpi.com

Building Block for Multifunctional Compounds

The unique combination of a difluoroacetyl group and a thiophene ring in a single molecule makes this compound a valuable building block for creating multifunctional compounds. nih.govnih.gov This allows chemists to design molecules that integrate the distinct properties of both moieties. For example, a single compound could possess the electronic properties conferred by the thiophene ring system while also benefiting from the increased metabolic stability or altered binding affinity provided by the fluorinated group. nih.govmdpi.com Such compounds are of interest in medicinal chemistry, where thiophene-containing structures are explored for various therapeutic activities, and in materials science, where combining properties can lead to novel sensors, dyes, or electronic components. researchgate.netnih.gov

Design of Novel Chemical Entities with Modulated Electronic Properties

The incorporation of this compound into larger molecular frameworks is a strategic approach to influence their electronic behavior, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These orbitals are critical in determining a material's potential applications in electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The electron-withdrawing nature of the difluoroacetyl group, coupled with the electron-rich thiophene ring, creates a strong dipole and significantly impacts the electron density distribution within the target molecule. This allows for the fine-tuning of the material's bandgap and charge carrier mobility.

Detailed Research Findings:

Research in the broader field of fluorinated thiophene-containing materials provides a strong basis for understanding the impact of the this compound moiety. The introduction of fluorine atoms into conjugated polymers is a well-established strategy to enhance their performance in electronic devices.

Fluorination of the thiophene backbone has been shown to increase the ionization potential of polymers without a significant alteration of the optical band gap. acs.org This effect is attributed to the high electronegativity of fluorine, which stabilizes the HOMO level. Furthermore, fluorination can lead to enhanced intermolecular interactions and a greater tendency for aggregation in solution, which often translates to improved charge carrier mobilities in thin-film transistors. acs.org Studies have demonstrated that charge carrier mobilities in field-effect transistors can increase by up to a factor of five in fluorinated polymers compared to their non-fluorinated counterparts. acs.org

When fluorine substituents are introduced on an acceptor unit within a donor-acceptor polymer, they can effectively lower the HOMO energy level of the resulting organic semiconductor. rsc.org This is a crucial parameter for improving the open-circuit voltage in organic solar cells. For instance, the strategic placement of fluorine atoms on flanking thiophene units in donor-acceptor copolymers has been shown to improve the device performance of polymer solar cells. acs.org

The presence of a ketone function, as in this compound, provides a reactive site for further chemical modifications, such as Knoevenagel condensation, allowing for the extension of the conjugated system. wikipedia.org This versatility makes it a key intermediate in the synthesis of highly substituted thiophene-based materials. The functionalization of oligothiophenes is a key strategy for tailoring their properties for specific applications, including the development of n-type organic semiconductors. rsc.org

Data on Electronically Modulated Compounds Derived from Thiophene Building Blocks:

| Compound Class | Key Structural Feature | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Highlight |

| Thieno[3,2-b]thiophene-bridged polymer | Non-fluorinated acceptor | -5.28 | -3.45 | 1.83 | Polymer Solar Cells rsc.org |

| Thieno[3,2-b]thiophene-bridged polymer | Fluorinated acceptor | -5.42 | -3.51 | 1.91 | Enhanced open-circuit voltage in PSCs rsc.org |

| Poly(3-alkyl-4-fluoro)thiophenes | Fluorinated thiophene backbone | Deeper than non-fluorinated analog | Similar to non-fluorinated analog | Unchanged | Increased charge carrier mobility in OFETs acs.org |

| Naphthobisthiadiazole-based polymers | Fluorinated thiophene linkers | -5.50 to -5.65 | -3.60 to -3.75 | 1.85 to 1.95 | High-performance polymer solar cells acs.org |

| Dicyanovinyl-quinquethiophenes | Electron-withdrawing end groups | -6.1 | -3.65 | 2.45 | n-type semiconductor for organic electronics mdpi.com |

The strategic use of building blocks like this compound allows chemists to access a vast chemical space of novel materials with tailored electronic properties. The electron-deficient nature of the difluoromethyl ketone group is expected to significantly lower both the HOMO and LUMO energy levels of the resulting materials, a desirable characteristic for creating efficient electron-transporting (n-type) and air-stable organic semiconductors. The continued exploration of this and similar fluorinated thiophene synthons will undoubtedly lead to the development of next-generation organic electronic devices with enhanced performance and stability.

Future Directions in Research on 2,2 Difluoro 1 Thiophen 2 Yl Ethanone

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 2,2-Difluoro-1-thiophen-2-yl-ethanone is a critical area for future research. Current synthetic approaches often rely on harsh reagents and generate significant waste. Future efforts should focus on green chemistry principles to improve the sustainability of its production.

Key areas of exploration include:

Mechanochemical Synthesis: Investigating solvent-free mechanochemical methods, such as ball milling, for the difluoromethylation of appropriate thiophene-based precursors. nih.govbeilstein-journals.org This approach has the potential to reduce solvent waste and energy consumption. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer enhanced safety, scalability, and control over reaction parameters for the synthesis of fluorinated compounds. rsc.org Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Electrochemical Methods: Electrochemical synthesis offers a green alternative to traditional redox reactions. nih.gov Exploring the electrochemical hydrodefluorination of a corresponding trifluoromethyl precursor could provide a direct and controlled route to the target compound. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems for specific steps in the synthesis could offer high selectivity and mild reaction conditions. ejcmpr.comresearchgate.netresearchgate.net For instance, enzymatic resolution or reduction steps could be integrated into the synthetic pathway.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent usage, energy efficiency. nih.gov | Optimization of grinding parameters and solid-state catalysts. beilstein-journals.org |

| Flow Chemistry | Improved safety, scalability, and process control. rsc.org | Reactor design and optimization of reaction conditions in a continuous system. |

| Electrochemistry | Avoidance of stoichiometric chemical oxidants/reductants. nih.gov | Development of suitable electrode materials and reaction conditions. nih.gov |

| Biocatalysis | High enantioselectivity, mild conditions, reduced byproducts. ejcmpr.comresearchgate.netresearchgate.net | Screening and engineering of enzymes for specific transformations. |

Development of Catalytic Asymmetric Transformations

The carbonyl group in this compound presents a key site for stereoselective modifications, leading to chiral building blocks of high value in medicinal chemistry. Future research will undoubtedly focus on the development of catalytic asymmetric transformations of this ketone.

Promising research avenues include:

Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to the corresponding chiral alcohol is a primary target. wikipedia.orgmdpi.comrsc.orgrsc.org This can be achieved using various catalytic systems, including those based on transition metals (e.g., iridium, ruthenium) with chiral ligands or organocatalysts like oxazaborolidines. wikipedia.orgmdpi.comrsc.orgrsc.orgnih.gov

Enantioselective Addition Reactions: The development of catalytic enantioselective additions of various nucleophiles (e.g., alkyl, aryl, alkynyl groups) to the carbonyl carbon will expand the synthetic utility of the parent ketone. Nickel-catalyzed reductive additions of aryl halides represent a modern approach to this challenge. acs.org

Dynamic Kinetic Resolution: For reactions that produce a racemic mixture of products, dynamic kinetic resolution strategies can be employed to convert the mixture into a single desired enantiomer, thereby maximizing the yield of the chiral product. nih.gov

| Transformation | Catalyst Type | Desired Outcome |

| Asymmetric Reduction | Transition Metal Catalysts (Ir, Ru), Organocatalysts | Enantiopure 2,2-difluoro-1-(thiophen-2-yl)ethanol derivatives. wikipedia.orgmdpi.comrsc.orgrsc.orgnih.gov |

| Enantioselective Addition | Chiral Lewis Acids, Organocatalysts | Chiral tertiary alcohols with a difluoromethylthiophene scaffold. acs.org |

| Dynamic Kinetic Resolution | Enzyme or Metal-based catalysts | Single enantiomer products from racemic mixtures. nih.gov |

Integration into Advanced Functional Materials

The thiophene (B33073) moiety is a cornerstone in the field of organic electronics, and the introduction of a difluoromethyl group can modulate the electronic properties of the resulting materials. rsc.orgresearchgate.netresearchgate.net Future research should explore the integration of this compound and its derivatives into advanced functional materials.

Potential applications and research directions include:

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are known for their emissive properties. rsc.orgbeilstein-journals.org The difluoromethyl group can influence the emission wavelength and quantum efficiency. Derivatives of this compound could be synthesized and evaluated as new emitters or host materials in OLED devices. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The electronic properties of thiophene-containing polymers and small molecules make them suitable for use as semiconductors in OFETs. researchgate.net The electron-withdrawing nature of the difluoromethyl ketone group could be exploited to create n-type or ambipolar organic semiconductors.

Organic Photovoltaics (OPVs): Thiophene derivatives are commonly used as donor materials in OPV devices. The electronic tuning provided by the difluoromethyl group could be beneficial for optimizing the energy levels and performance of solar cells.

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. acs.orgresearchgate.net In the context of this compound, computational studies can guide synthetic efforts and predict the properties of novel derivatives.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can provide insights into reaction mechanisms and help in the design of new catalysts and reactions.

Molecular Docking and Virtual Screening: If the target is a biologically active molecule, molecular docking studies can be used to predict the binding affinity of derivatives to specific protein targets. acs.org This can aid in the rational design of new drug candidates.

Prediction of Material Properties: Computational methods can be used to predict the electronic and optical properties of materials derived from this compound, thus guiding the design of new functional materials for electronic applications.

Understanding Complex Reaction Pathways and Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research should aim to elucidate the intricate details of its chemical behavior.

Key areas for mechanistic investigation include:

Mechanisms of Fluorination and Difluoromethylation: Detailed studies, potentially using a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, can unravel the mechanisms of reactions used to synthesize the title compound. nih.gov

Stereochemical Control in Asymmetric Reactions: Understanding the origin of enantioselectivity in catalytic asymmetric transformations is essential for the development of more efficient and selective catalysts. nih.gov

Cascade Reactions: Investigating the possibility of designing cascade reactions that involve multiple transformations in a single pot, initiated by a reaction at the difluoromethyl ketone moiety.

Multi-component Reactions and High-Throughput Synthesis Strategies

Multi-component reactions (MCRs) offer a powerful strategy for rapidly generating molecular diversity from simple starting materials in a single synthetic operation. taylorandfrancis.comresearchgate.netbaranlab.orgnih.govmdpi.com The development of MCRs involving this compound would be a significant advancement.

Future research in this area should explore:

Novel MCRs: Designing new MCRs where this compound acts as a key building block. For example, it could participate in Passerini or Ugi-type reactions. mdpi.com

High-Throughput Synthesis: Coupling MCRs with automated synthesis platforms would enable the rapid generation of large libraries of derivatives for biological screening or materials discovery.

Diversity-Oriented Synthesis: Utilizing MCRs to create structurally diverse and complex molecules based on the this compound scaffold.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Difluoro-1-thiophen-2-yl-ethanone, and how can reaction conditions be controlled to maximize yield?

Synthesis involves fluorination of a thiophene precursor using reagents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Key parameters include:

- Temperature : Maintain between -20°C and 0°C to suppress side reactions.

- Solvent : Use dry dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis.

- Purification : Column chromatography (hexane/ethyl acetate, 4:1 v/v) isolates the product. Reaction progress is monitored via TLC (Rf ~0.3) or HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires stoichiometric control of fluorinating agents and inert atmosphere conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for thiophene protons), ¹⁹F NMR (δ -120 to -125 ppm for CF₂ group).

- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]+: 190.0365).

- FT-IR : C=O stretch at ~1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.

- Elemental Analysis : Deviation <0.3% from theoretical values confirms purity. Cross-validation with X-ray crystallography (where crystallizable) resolves ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261).

- Storage : Amber glass bottles at 2–8°C under nitrogen.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Toxicity data should be supplemented with Ames tests for mutagenicity due to limited toxicological studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated ethanone derivatives?

Single-crystal X-ray diffraction using SHELXL (Mo Kα radiation, λ = 0.71073 Å) determines bond lengths (e.g., C-F: ~1.34 Å) and dihedral angles. For twinned crystals, SHELXD performs dual-space structure solution. Mercury CSD 2.0 visualizes packing motifs (e.g., π-π stacking of thiophene rings) and hydrogen-bonding networks. Data collection at 100 K minimizes thermal motion artifacts .

Q. What mechanistic insights guide the design of fluorinated ketones for enzyme inhibition studies?

- Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., cytochrome P450).

- Kinetic Assays : Measure IC₅₀ values under varying pH and temperature.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand binding. Substituent effects (e.g., fluorine’s electronegativity) are analyzed via Hammett plots to correlate structure-activity relationships .

Q. How do solvent polarity and fluorination influence the reactivity of this compound in nucleophilic substitutions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking agents (e.g., amines).

- Fluorine Impact : CF₂ group withdraws electron density, activating the carbonyl toward nucleophilic attack. Kinetic studies (monitored by ¹⁹F NMR) reveal rate constants (k) for SN2 mechanisms. Competing elimination pathways are suppressed at low temperatures (<10°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.